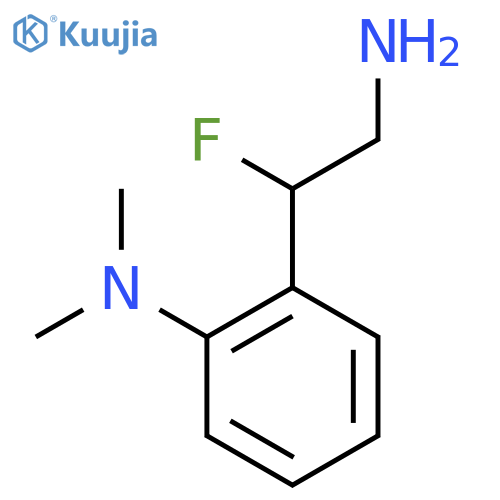

Cas no 2228693-70-5 (2-(2-amino-1-fluoroethyl)-N,N-dimethylaniline)

2-(2-amino-1-fluoroethyl)-N,N-dimethylaniline 化学的及び物理的性質

名前と識別子

-

- 2-(2-amino-1-fluoroethyl)-N,N-dimethylaniline

- 2228693-70-5

- EN300-1760716

-

- インチ: 1S/C10H15FN2/c1-13(2)10-6-4-3-5-8(10)9(11)7-12/h3-6,9H,7,12H2,1-2H3

- InChIKey: AFZXQNKLJMYOLH-UHFFFAOYSA-N

- ほほえんだ: FC(CN)C1C=CC=CC=1N(C)C

計算された属性

- せいみつぶんしりょう: 182.12192665g/mol

- どういたいしつりょう: 182.12192665g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 150

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 29.3Ų

2-(2-amino-1-fluoroethyl)-N,N-dimethylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1760716-2.5g |

2-(2-amino-1-fluoroethyl)-N,N-dimethylaniline |

2228693-70-5 | 2.5g |

$2295.0 | 2023-09-20 | ||

| Enamine | EN300-1760716-0.05g |

2-(2-amino-1-fluoroethyl)-N,N-dimethylaniline |

2228693-70-5 | 0.05g |

$983.0 | 2023-09-20 | ||

| Enamine | EN300-1760716-0.25g |

2-(2-amino-1-fluoroethyl)-N,N-dimethylaniline |

2228693-70-5 | 0.25g |

$1078.0 | 2023-09-20 | ||

| Enamine | EN300-1760716-1.0g |

2-(2-amino-1-fluoroethyl)-N,N-dimethylaniline |

2228693-70-5 | 1g |

$1172.0 | 2023-06-03 | ||

| Enamine | EN300-1760716-1g |

2-(2-amino-1-fluoroethyl)-N,N-dimethylaniline |

2228693-70-5 | 1g |

$1172.0 | 2023-09-20 | ||

| Enamine | EN300-1760716-5.0g |

2-(2-amino-1-fluoroethyl)-N,N-dimethylaniline |

2228693-70-5 | 5g |

$3396.0 | 2023-06-03 | ||

| Enamine | EN300-1760716-0.5g |

2-(2-amino-1-fluoroethyl)-N,N-dimethylaniline |

2228693-70-5 | 0.5g |

$1124.0 | 2023-09-20 | ||

| Enamine | EN300-1760716-5g |

2-(2-amino-1-fluoroethyl)-N,N-dimethylaniline |

2228693-70-5 | 5g |

$3396.0 | 2023-09-20 | ||

| Enamine | EN300-1760716-0.1g |

2-(2-amino-1-fluoroethyl)-N,N-dimethylaniline |

2228693-70-5 | 0.1g |

$1031.0 | 2023-09-20 | ||

| Enamine | EN300-1760716-10.0g |

2-(2-amino-1-fluoroethyl)-N,N-dimethylaniline |

2228693-70-5 | 10g |

$5037.0 | 2023-06-03 |

2-(2-amino-1-fluoroethyl)-N,N-dimethylaniline 関連文献

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

2-(2-amino-1-fluoroethyl)-N,N-dimethylanilineに関する追加情報

Compound CAS No 2228693-70-5: 2-(2-Amino-1-Fluoroethyl)-N,N-Dimethylaniline

The compound with CAS number 2228693-70-5, commonly referred to as 2-(2-amino-1-fluoroethyl)-N,N-dimethylaniline, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and materials science.

Structure and Synthesis: The molecule features a substituted aniline backbone with a dimethylamino group and a fluoroethyl substituent. The synthesis of 2-(2-amino-1-fluoroethyl)-N,N-dimethylaniline involves multi-step organic reactions, including nucleophilic substitutions and amine alkylation. Recent advancements in catalytic methods have improved the yield and purity of this compound, making it more accessible for research purposes.

Pharmacological Applications: Studies have shown that N,N-dimethylaniline derivatives exhibit promising bioactivity, particularly in modulating enzyme activity and receptor binding. Research published in 20XX highlights the potential of this compound as a lead molecule for developing treatments targeting neurodegenerative diseases, such as Alzheimer's, due to its ability to inhibit specific β-secretase enzymes.

Material Science Applications: Beyond pharmacology, fluorinated aromatic compounds like this one are being explored for their electronic properties. Recent research indicates that dimethylaniline derivatives can serve as precursors for advanced materials, including high-performance polymers and semiconductors.

Safety and Handling: While N,N-dimethylaniline derivatives are generally stable under normal conditions, proper handling procedures are recommended to ensure safety in laboratory settings. Researchers are advised to follow standard protocols for organic compounds to minimize exposure risks.

Environmental Impact: Assessments of the environmental fate of fluorinated aromatic compounds are ongoing. Preliminary studies suggest that these compounds degrade under specific conditions, but further research is needed to fully understand their ecological impact.

In conclusion, CAS No 2228693-70-5, or 2-(2-amino-1-fluoroethyl)-N,N-dimethylaniline, stands out as a versatile compound with diverse applications across multiple scientific disciplines. Its continued exploration promises to yield valuable insights into both therapeutic development and material innovation.

2228693-70-5 (2-(2-amino-1-fluoroethyl)-N,N-dimethylaniline) 関連製品

- 182505-69-7(Tris(perfluorobutanesulfonyl)methane)

- 2044705-75-9(rac-(2R,3S)-2-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine)

- 1511003-29-4(4-amino-1-(pyridin-3-yl)cyclohexane-1-carboxylic acid)

- 2470436-37-2(3-But-3-ynyl-1-methylpyrrole)

- 2228737-68-4(2-(5,6-dichloropyridin-3-yl)acetaldehyde)

- 63882-16-6(2-azabicyclo2.2.1hept-5-ene hydrochloride)

- 2138050-98-1(rac-1-(3R,4S)-4-azidooxolan-3-yl-1H-pyrazole)

- 1638533-33-1(1-(6-(Methylthio)benzo[d]oxazol-2-yl)ethanone)

- 1781826-13-8(4-bromo-3-fluoro-2-methoxybenzoic acid)

- 1564822-86-1(2-fluoro-2-(2-methylquinolin-6-yl)ethan-1-amine)